7-Hydroxydichloromethotrexate

Description

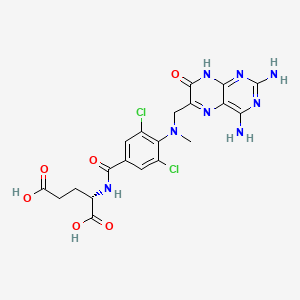

Structure

2D Structure

3D Structure

Properties

CAS No. |

751-75-7 |

|---|---|

Molecular Formula |

C20H20Cl2N8O6 |

Molecular Weight |

539.3 g/mol |

IUPAC Name |

(2S)-2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H20Cl2N8O6/c1-30(6-11-18(34)28-16-13(25-11)15(23)27-20(24)29-16)14-8(21)4-7(5-9(14)22)17(33)26-10(19(35)36)2-3-12(31)32/h4-5,10H,2-3,6H2,1H3,(H,26,33)(H,31,32)(H,35,36)(H5,23,24,27,28,29,34)/t10-/m0/s1 |

InChI Key |

OMIDGYJIJHQJTO-JTQLQIEISA-N |

Isomeric SMILES |

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=C(C=C(C=C3Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl |

Canonical SMILES |

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl |

Appearance |

Solid powder |

Other CAS No. |

751-75-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-Hydroxydichloromethotrexate; 7-Hdcm; 7 Hdcm; 7Hdcm; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxydichloromethotrexate

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-hydroxydichloromethotrexate, a key metabolite of the antifolate drug dichloromethotrexate (B1670466). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction

Dichloromethotrexate, a chlorinated analog of methotrexate (B535133), is a potent inhibitor of dihydrofolate reductase (DHFR). Its metabolism is crucial for understanding its efficacy and toxicity profile. The primary metabolic pathway involves the oxidation of the pteridine (B1203161) ring to form this compound. This hydroxylation is catalyzed by aldehyde oxidase. The resulting metabolite, this compound, exhibits altered biological activity and solubility compared to the parent drug. This guide details the enzymatic synthesis and analytical characterization of this important metabolite.

Synthesis of this compound

While chemical synthesis routes for 7-hydroxy metabolites of methotrexate analogs have been described, a detailed, readily available protocol for this compound is not prevalent in the public literature. An enzymatic approach, mimicking the in vivo metabolic pathway, is a viable alternative for its preparation.

Enzymatic Synthesis via Aldehyde Oxidase

The conversion of dichloromethotrexate to its 7-hydroxy metabolite is catalyzed by aldehyde oxidase, an enzyme primarily found in the liver. The following protocol is a representative method for the in vitro synthesis of this compound using a commercially available aldehyde oxidase preparation or a liver cytosol fraction.

Experimental Protocol: Enzymatic Synthesis

-

Materials:

-

Dichloromethotrexate

-

Human liver cytosol or recombinant human aldehyde oxidase (AOX1)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH (as a co-factor, if required by the specific enzyme preparation)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Centrifuge

-

Incubator

-

-

Procedure:

-

Prepare a stock solution of dichloromethotrexate in a suitable solvent (e.g., DMSO or a dilute base).

-

In a microcentrifuge tube, combine the potassium phosphate buffer, the aldehyde oxidase preparation (e.g., 1 mg/mL of liver cytosol protein), and NADPH (if needed, to a final concentration of 1 mM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding dichloromethotrexate to a final concentration of 10-100 µM.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes), with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Carefully collect the supernatant containing the synthesized this compound for purification and analysis.

-

-

Purification (Optional):

-

The supernatant can be further purified using preparative reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and a gradient of acetonitrile in water (with 0.1% formic acid). Fractions corresponding to the this compound peak can be collected and lyophilized.

-

Characterization of this compound

The characterization of the synthesized this compound is essential to confirm its identity and purity. The primary method for analysis and quantification is HPLC, often coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the separation and quantification of this compound. The following is a representative protocol compiled from various methods for the analysis of methotrexate and its metabolites.[1][2]

Experimental Protocol: HPLC Analysis

-

Instrumentation:

-

Chromatographic Conditions:

-

Mobile Phase: A paired-ion solvent system can be effective.[1] A common mobile phase consists of an aqueous buffer (e.g., 20 mM sodium phosphate buffer, pH 6.5) and an organic modifier (e.g., acetonitrile). A gradient elution may be necessary to achieve optimal separation from the parent drug and other potential byproducts.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: UV detection at approximately 303 nm.

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

-

Sample Preparation:

-

The supernatant from the enzymatic synthesis can be directly injected or diluted with the mobile phase as needed. For plasma samples, a protein precipitation step with acetonitrile is required.[1]

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the compound. The expected molecular ion peak would correspond to the addition of an oxygen atom to the dichloromethotrexate molecule. Tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation pattern, which would help to confirm the position of the hydroxyl group on the pteridine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic shifts in the aromatic region of the pteridine ring due to the introduction of the hydroxyl group at the 7-position.

-

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure, with a downfield shift expected for the C7 carbon due to the attachment of the electronegative oxygen atom.

-

Quantitative Data

Specific quantitative data for the synthesis and characterization of this compound is limited in the public domain. However, data for the parent compound, methotrexate, and its 7-hydroxy metabolite provide a valuable reference.

| Parameter | Compound | Value | Species/System | Reference |

| Enzyme Kinetics | ||||

| Km (for FPGS) | Methotrexate | 100 µM | Beef Liver | |

| Km (for FPGS) | Aminopterin | 25 µM | Beef Liver | |

| Pharmacokinetics | ||||

| Terminal Half-life (t½) | 7-Hydroxymethotrexate | 97.2 min | Rat | |

| Total Clearance | 7-Hydroxymethotrexate | 9.6 mL/min•mg | Rat | |

| Biliary Recovery | Methotrexate | 32-49% (dose-dependent) | Rat |

FPGS: Folylpolyglutamate synthetase

Signaling Pathways and Experimental Workflows

The metabolic fate of dichloromethotrexate and the subsequent analytical workflow can be visualized through the following diagrams.

Caption: Metabolic pathway of dichloromethotrexate.

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This technical guide outlines the key aspects of the synthesis and characterization of this compound. The enzymatic synthesis provides a practical route for obtaining this metabolite for further studies. The analytical methods described, particularly HPLC, are essential for its identification and quantification. While specific quantitative and spectral data for this compound remain to be fully elucidated in publicly available literature, the information provided herein serves as a valuable resource for researchers in the field. Further investigation into the biological activity and pharmacokinetic profile of this metabolite is warranted to fully understand its role in the pharmacology of dichloromethotrexate.

References

Structural Elucidation of 7-Hydroxydichloromethotrexate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxydichloromethotrexate is a recognized metabolite of the antifolate agent dichloromethotrexate (B1670466). Despite its identification in biological matrices, a comprehensive public record of its detailed structural elucidation is notably absent from scientific literature. This technical guide consolidates the available analytical methodologies for its detection and characterization, and contextualizes its presumed biological activity based on the known mechanisms of its parent compound and related analogs. This document serves as a resource for researchers in drug metabolism, pharmacology, and analytical chemistry, while also highlighting critical gaps in the existing knowledge base concerning this specific metabolite.

Introduction

Analytical Methodologies for Identification and Quantification

The primary methods for the detection and quantification of this compound have been chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

An early and key method for the simultaneous analysis of methotrexate (B535133), dichloromethotrexate, and their 7-hydroxy metabolites in plasma was developed by Tong et al. (1980). This method laid the groundwork for the analytical detection of this compound.[1][2]

Table 1: HPLC Parameters for the Analysis of Dichloromethotrexate and its 7-Hydroxy Metabolite

| Parameter | Description |

| Column | µ-Bondapak C18 |

| Precolumn | CO:Pell ODS |

| Mobile Phase | Paired-ion solvent system |

| Detection | UV-Visible Spectrophotometry |

| Sample Type | Plasma |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

More recent and highly sensitive methods for the quantification of methotrexate and its metabolites utilize LC-MS/MS. While specific protocols for this compound are not detailed, the methodologies for 7-hydroxymethotrexate can be adapted. These methods offer high selectivity and low limits of quantification, essential for pharmacokinetic studies.

Table 2: General LC-MS/MS Parameters for Methotrexate Metabolite Analysis

| Parameter | Description |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) or direct injection |

| Internal Standard | Isotopically labeled analog (e.g., Methotrexate-d3) |

Presumed Biological Activity and Signaling Pathway

Dichloromethotrexate, like its parent compound methotrexate, is an antifolate that targets the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. By inhibiting DHFR, dichloromethotrexate disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. It is highly probable that this compound also exerts its biological effect through the inhibition of DHFR, although the specific inhibitory potency of this metabolite has not been reported.

Figure 1: Presumed signaling pathway of Dichloromethotrexate and its 7-hydroxy metabolite.

Experimental Protocols

Detailed experimental protocols for the synthesis and structural elucidation of this compound are not available in the public domain. The following represents a generalized workflow for the characterization of a novel metabolite, based on standard analytical practices.

Figure 2: A generalized experimental workflow for the characterization of a drug metabolite.

Data Gaps and Future Research

The current body of scientific literature presents a significant gap in the detailed structural and functional characterization of this compound. To provide a comprehensive understanding of this metabolite, future research should focus on:

-

Chemical Synthesis: Development of a robust synthetic route to obtain sufficient quantities of purified this compound for detailed analysis.

-

Spectroscopic Analysis: Comprehensive analysis using high-resolution mass spectrometry to determine the exact mass and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to elucidate the complete chemical structure.

-

Crystallography: X-ray crystallographic studies to determine the three-dimensional atomic arrangement of the molecule.

-

Biological Evaluation: In vitro assays to determine the inhibitory activity (IC₅₀) of this compound against dihydrofolate reductase and its cytotoxic effects on relevant cancer cell lines.

Conclusion

While this compound has been identified as a metabolite of dichloromethotrexate, a thorough structural elucidation and biological characterization are yet to be publicly documented. The analytical methods outlined in this guide provide a foundation for its detection and quantification. However, the absence of detailed spectroscopic and crystallographic data underscores the need for further research to fully understand the role of this metabolite in the overall pharmacology of dichloromethotrexate. The proposed future research directions aim to fill these knowledge gaps, which will be invaluable for the drug development community.

References

7-Hydroxydichloromethotrexate: A Technical Guide to its Presumed Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxydichloromethotrexate (7-OH-DCMTX) is a putative metabolite of Dichloromethotrexate, an analogue of the widely used anticancer drug Methotrexate (B535133). Understanding its solubility and stability is critical for its potential pharmacological assessment, formulation development, and analytical characterization. This technical guide synthesizes available information on related compounds to project the solubility and stability profile of 7-OH-DCMTX. It also provides detailed, adaptable experimental protocols for the definitive determination of these properties and outlines potential degradation pathways.

Inferred Physicochemical Properties

The introduction of a hydroxyl group and two chlorine atoms to the methotrexate molecule is expected to significantly alter its physicochemical properties.

Solubility Profile

The solubility of 7-OH-DCMTX is likely to be poor in aqueous solutions, a characteristic inferred from its parent compounds. 7-Hydroxymethotrexate is known to be considerably less soluble than Methotrexate.[1][2][3] The addition of chlorine atoms to a molecule generally increases its hydrophobicity, further reducing aqueous solubility.[4]

Table 1: Inferred Aqueous Solubility of this compound in Comparison to Related Compounds

| Compound | Reported Aqueous Solubility | Expected Impact on 7-OH-DCMTX Solubility |

| Methotrexate | Sparingly soluble | - |

| 7-Hydroxymethotrexate | Less soluble than Methotrexate | Hydroxylation at the 7-position decreases solubility. |

| Dichloromethotrexate | Insoluble in water | Dichlorination increases lipophilicity, decreasing aqueous solubility. |

| This compound | Expected to be very poorly soluble | Combined effects of hydroxylation and dichlorination likely result in significantly lower aqueous solubility than parent compounds. |

The solubility of 7-OH-DCMTX is also expected to be pH-dependent due to the presence of ionizable groups.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water (neutral pH) | Very Low | Based on the low solubility of 7-OH-MTX and the increased lipophilicity from dichlorination. |

| Acidic Aqueous Buffers (e.g., pH 2-4) | Low to Moderate | Protonation of the pteridine (B1203161) ring and carboxyl groups may slightly increase solubility. |

| Alkaline Aqueous Buffers (e.g., pH 8-10) | Moderate to High | Deprotonation of the carboxylic acid groups will form a more soluble salt. Methotrexate is freely soluble in dilute alkaline solutions.[5] |

| Polar Organic Solvents (e.g., DMSO, DMF) | High | Common solvents for poorly water-soluble drug candidates. 7-hydroxy Methotrexate (sodium salt) is soluble in DMF and DMSO.[6] |

| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Very Low | The molecule retains significant polarity. |

Stability Profile

The stability of 7-OH-DCMTX will be influenced by factors such as pH, temperature, and light. Methotrexate is known to degrade under acidic conditions and upon exposure to light.[7][8] The electron-withdrawing nature of the chlorine atoms may influence the chemical stability of the pteridine ring system.[9]

Table 3: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Rationale |

| pH | ||

| Acidic (pH < 4) | Low | Potential for hydrolysis and degradation of the pteridine ring, similar to Methotrexate.[8] |

| Neutral (pH 6-8) | Moderate | Likely to be most stable in this range, but data is needed. |

| Alkaline (pH > 8) | Moderate to Low | Potential for base-catalyzed hydrolysis. |

| Temperature | ||

| Refrigerated (2-8 °C) | High | Standard condition for preserving the stability of many pharmaceuticals. |

| Room Temperature (20-25 °C) | Moderate | Degradation may occur over extended periods. |

| Elevated Temperature (>40 °C) | Low | Accelerated degradation is expected. |

| Light | ||

| Protected from Light | High | Essential for preventing photodegradation. |

| Exposed to UV/Visible Light | Low | Methotrexate is known to be photolabile, and this is likely to be the case for its derivatives.[7] |

Experimental Protocols for Determination of Solubility and Stability

To definitively characterize this compound, the following experimental protocols are recommended.

Solubility Determination

2.1.1. Thermodynamic (Equilibrium) Solubility

This method determines the saturation solubility of the compound.

-

Protocol:

-

Add an excess amount of 7-OH-DCMTX to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, relevant organic solvents).

-

Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantify the concentration of 7-OH-DCMTX in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

2.1.2. Kinetic Solubility

This high-throughput method is useful for early-stage assessment.

-

Protocol:

-

Prepare a high-concentration stock solution of 7-OH-DCMTX in a suitable organic solvent (e.g., DMSO).

-

Add small aliquots of the stock solution to an aqueous buffer in a multi-well plate.

-

Monitor for the first sign of precipitation using nephelometry or turbidimetry.

-

The concentration at which precipitation occurs is the kinetic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

2.2.1. Solution Stability

This assesses the stability of 7-OH-DCMTX in solution under various conditions.

-

Protocol:

-

Prepare solutions of 7-OH-DCMTX in different buffers (e.g., pH 2, 7.4, 9) and solvents.

-

Aliquot the solutions into vials for each time point and condition.

-

Store the vials under different temperature (e.g., 4 °C, 25 °C, 40 °C) and light (e.g., protected from light, exposed to ICH-compliant photostability chamber) conditions.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of 7-OH-DCMTX and to detect any degradation products.

-

2.2.2. Solid-State Stability

This assesses the stability of the compound in its solid form.

-

Protocol:

-

Place a known amount of solid 7-OH-DCMTX in open and closed vials.

-

Store the vials under various temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

At specified time points, dissolve the solid in a suitable solvent and analyze by HPLC to determine the purity and presence of degradants.

-

Physical changes (e.g., color, crystal form) should also be monitored.

-

Caption: Workflow for Solution Stability Assessment.

Potential Degradation Pathways

Based on the known degradation of Methotrexate, the following pathways are plausible for this compound.[7][8][10]

Caption: Plausible Degradation Pathways for this compound.

Conclusion and Recommendations

While direct data is scarce, a systematic evaluation of this compound, guided by the known properties of its parent compounds, is essential. The inferred poor aqueous solubility and potential for degradation necessitate careful handling and formulation strategies. The experimental protocols outlined in this guide provide a robust framework for researchers to definitively characterize the solubility and stability of this compound. Such data will be invaluable for any future preclinical and clinical development efforts. It is strongly recommended that these experimental studies be conducted to fill the current knowledge gap and to enable a comprehensive understanding of the pharmacological potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analysis of methotrexate and 7-hydroxymethotrexate by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triclocarban - Wikipedia [en.wikipedia.org]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Thermal and photolytic decomposition of methotrexate in aqueous solutions [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 7-Hydroxydichloromethotrexate by High-Performance Liquid Chromatography

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Hydroxydichloromethotrexate (7-OH-DCMTX), a primary metabolite of the chemotherapeutic agent Dichloromethotrexate. The described protocol is intended for researchers, scientists, and professionals in drug development, providing a precise and reliable method for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The methodology encompasses sample preparation from biological matrices, chromatographic conditions, and data analysis.

Introduction

Dichloromethotrexate (DCMTX) is an antifolate drug utilized in chemotherapy. Its efficacy and toxicity are closely linked to its metabolism, with this compound being a major metabolite. Accurate quantification of 7-OH-DCMTX is crucial for understanding the drug's disposition, optimizing dosage regimens, and minimizing adverse effects. High-Performance Liquid Chromatography (HPLC) offers a specific and sensitive technique for this purpose. This document provides a detailed protocol for the quantification of 7-OH-DCMTX in plasma samples using reversed-phase HPLC with UV detection.

Experimental

Materials and Reagents

-

This compound analytical standard

-

Dichloromethotrexate analytical standard

-

Internal Standard (IS), e.g., 8-Chlorotheophylline or Aminopterin

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Potassium Dihydrogen Phosphate (analytical grade)

-

Ultrapure water

-

Human plasma (drug-free)

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

-

Syringe filters (0.45 µm)

Protocols

Standard and Sample Preparation

-

Standard Stock Solutions: Prepare stock solutions of 7-OH-DCMTX, DCMTX, and the internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

-

Plasma Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples at room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 600 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter through a 0.45 µm syringe filter before injection.

-

HPLC Method

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase: 20 mM Ammonium Acetate buffer (pH 6.0) and Acetonitrile (85:15 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 303 nm

-

Column Temperature: 30°C

-

Run Time: 15 minutes

Data Presentation

The following tables summarize the quantitative data typically obtained with this method.

| Parameter | This compound |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (% Recovery) | 92 - 105% |

| Retention Time | Approximately 5.8 min |

Table 1: Method Validation Parameters for this compound Quantification.

| Analyte | Retention Time (min) |

| This compound | ~ 5.8 |

| Dichloromethotrexate | ~ 8.2 |

| Internal Standard | ~ 10.5 |

Table 2: Typical Retention Times of Analytes.

Visualizations

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in plasma samples. The protocol is straightforward, employing common laboratory equipment and reagents. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for preclinical and clinical studies involving Dichloromethotrexate.

Application Notes and Protocols for LC-MS/MS Analysis of 7-Hydroxydichloromethotrexate in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 7-Hydroxydichloromethotrexate in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a metabolite of Dichloromethotrexate (B1670466), an antifolate agent investigated for its therapeutic potential. Monitoring its plasma concentrations is crucial for pharmacokinetic studies and understanding the drug's metabolism.

Introduction

Dichloromethotrexate, a chlorinated analog of methotrexate, is metabolized in the body to form hydroxylated derivatives, with this compound being a significant metabolite.[1] Accurate and sensitive quantification of this metabolite in plasma is essential for evaluating the pharmacokinetics and metabolic profile of the parent drug. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this analysis. The methods outlined below are based on established principles for the analysis of the closely related compound, 7-hydroxymethotrexate, and adapted for this compound.[1][2]

Experimental Protocols

A robust and reliable LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[2]

Materials:

-

Human plasma samples

-

This compound reference standard

-

Internal Standard (IS) solution (e.g., Methotrexate-d3 or a structurally similar stable isotope-labeled compound)

-

Methanol (B129727), HPLC grade

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of cold methanol or acetonitrile.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge again to pellet any remaining particulates.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase C18 column is suitable for the separation of this compound from endogenous plasma components.

Table 1: Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) for this compound | m/z 539.1 (Calculated for [C20H20Cl2N8O6+H]+) |

| Product Ion (Q3) for this compound | m/z 392.1 (Proposed, corresponding to the loss of the glutamic acid moiety) |

| Precursor Ion (Q1) for Internal Standard (e.g., MTX-d3) | m/z 458.2 |

| Product Ion (Q3) for Internal Standard (e.g., MTX-d3) | m/z 311.1 |

| Collision Gas | Argon |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Note: The exact mass transitions for this compound should be confirmed by infusing a standard solution into the mass spectrometer to determine the optimal precursor and product ions.

Data Presentation

Method validation should be performed to ensure the reliability of the results. The following tables summarize typical quantitative performance data expected from a validated method.

Table 3: Calibration Curve and Sensitivity

| Parameter | Typical Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

Table 4: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 3 | < 15% | < 15% | 85 - 115% |

| Mid QC | 100 | < 15% | < 15% | 85 - 115% |

| High QC | 800 | < 15% | < 15% | 85 - 115% |

Table 5: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | > 85% | 90 - 110% |

| Internal Standard | > 85% | 90 - 110% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in plasma.

Caption: Workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key stages in the analytical method.

Caption: Logical flow of the LC-MS/MS analytical process.

References

Application Notes and Protocols for the Bioanalytical Assay of 7-Hydroxydichloromethotrexate

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxydichloromethotrexate is a metabolite of dichloromethotrexate, an analogue of the widely used anticancer drug methotrexate. Accurate and reliable quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed application note and a comprehensive protocol for a robust and sensitive bioanalytical assay for this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Bioanalytical Method Overview

This method employs a protein precipitation technique for sample preparation, followed by reversed-phase liquid chromatography for the separation of the analyte and its internal standard from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Workflow of the Bioanalytical Assay

Caption: Overall workflow for the bioanalytical assay of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Dichloromethotrexate (for generating the metabolite in vivo or for method development)

-

7-Hydroxymethotrexate-d4 (or other suitable stable isotope-labeled internal standard)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

Stock and Working Solutions

Table 1: Preparation of Stock and Working Solutions

| Solution | Analyte/IS | Solvent | Concentration | Storage |

| Stock Solution | This compound | Methanol | 1.00 mg/mL | -20°C |

| Stock Solution | Internal Standard (IS) | Methanol | 1.00 mg/mL | -20°C |

| Working Standard Solutions | This compound | Methanol:Water (50:50, v/v) | 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL | 4°C |

| Working IS Solution | Internal Standard (IS) | Methanol:Water (50:50, v/v) | 1.00 µg/mL | 4°C |

Preparation of Calibration Standards and Quality Control Samples

Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions of this compound.

Table 2: Preparation of Calibration Standards and QC Samples

| Sample Type | Concentration (ng/mL) | Blank Plasma (µL) | Working Standard (µL) | Concentration of Working Standard (µg/mL) |

| Calibration Standard 1 | 1 | 99 | 1 | 0.1 |

| Calibration Standard 2 | 5 | 95 | 5 | 0.1 |

| Calibration Standard 3 | 10 | 90 | 1 | 1 |

| Calibration Standard 4 | 50 | 95 | 5 | 1 |

| Calibration Standard 5 | 100 | 90 | 1 | 10 |

| Calibration Standard 6 | 500 | 95 | 5 | 10 |

| Calibration Standard 7 | 1000 | 90 | 1 | 100 |

| Low QC (LQC) | 3 | 97 | 3 | 0.1 |

| Medium QC (MQC) | 300 | 97 | 3 | 10 |

| High QC (HQC) | 800 | 92 | 8 | 100 |

Sample Preparation Protocol

Caption: Step-by-step diagram of the sample preparation procedure.

LC-MS/MS Method

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Table 4: Mass Spectrometry Parameters

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| MRM Transitions | Analyte |

| This compound | |

| Internal Standard (e.g., 7-OH-MTX-d4) |

Note: The exact product ion for the qualifier transition of this compound should be determined by direct infusion and collision-induced dissociation (CID) experiments.

Data Presentation and Analysis

The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve constructed using a weighted (1/x²) linear regression.

Table 5: Acceptance Criteria for Assay Validation

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits (typically 85-115%) |

| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic relationship between Dichloromethotrexate and this compound.

Caption: Metabolic conversion of Dichloromethotrexate to its 7-hydroxy metabolite.

Conclusion

This application note provides a comprehensive and detailed protocol for the development and validation of a bioanalytical assay for this compound in human plasma. The described LC-MS/MS method offers high sensitivity, specificity, and throughput, making it suitable for a wide range of research and clinical applications in the field of drug development and therapeutic drug monitoring. Adherence to the outlined procedures and validation criteria will ensure the generation of high-quality, reliable data.

Application Notes and Protocols for In Vitro Experimental Models Using 7-Hydroxydichloromethotrexate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 7-Hydroxydichloromethotrexate is a metabolite of Dichloromethotrexate. As of this writing, there is a lack of extensive published research on the specific in vitro applications of this compound. The following application notes and protocols are therefore based on the known mechanisms of its parent compound, Dichloromethotrexate, and the well-characterized properties of a related metabolite, 7-Hydroxymethotrexate. These protocols are intended to serve as a comprehensive guide for the initial investigation of this compound's biological activity.

Introduction

This compound is a chlorinated derivative of methotrexate (B535133) and a metabolite of Dichloromethotrexate. Methotrexate and its analogs are classified as antifolate agents, primarily functioning through the inhibition of dihydrofolate reductase (DHFR)[1][2]. This enzyme is critical for the synthesis of nucleotides, which are essential for DNA and RNA production[1][3]. By disrupting this pathway, these compounds impede the proliferation of rapidly dividing cells, making them a cornerstone of cancer chemotherapy[2][3]. The introduction of chlorine atoms in Dichloromethotrexate and the subsequent hydroxylation to form this compound may alter its potency, selectivity, and metabolic stability compared to the parent compound, methotrexate.

These notes provide a framework for the in vitro evaluation of this compound, focusing on its potential as an anticancer agent. The provided protocols detail methods for assessing its cytotoxicity, mechanism of action, and effects on cellular signaling pathways.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following tables present hypothetical IC50 values based on published data for methotrexate and its analogs in various cancer cell lines. These tables are intended to provide a comparative framework for newly generated experimental data.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Putative IC50 (µM) for this compound | Comparative IC50 (µM) for Methotrexate |

| MCF-7 | Breast Adenocarcinoma | 5.0 - 15.0 | 0.1 - 1.0 |

| A549 | Lung Carcinoma | 8.0 - 25.0 | 0.5 - 5.0 |

| HCT-116 | Colon Carcinoma | 10.0 - 30.0 | 0.8 - 8.0 |

| Jurkat | T-cell Leukemia | 2.0 - 10.0 | 0.05 - 0.5 |

| U-87 MG | Glioblastoma | 15.0 - 50.0 | 1.0 - 10.0 |

Note: These are estimated values. Actual IC50 values must be determined experimentally. The hydroxylation at the 7-position is known to decrease the DHFR inhibitory activity of methotrexate, which may result in higher IC50 values for this compound compared to methotrexate.

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The primary mechanism of action for methotrexate analogs is the inhibition of DHFR, which blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines and thymidylate, essential for DNA and RNA synthesis.

References

Application Note and Protocol for the Quantification of 7-Hydroxydichloromethotrexate in Tissue Samples using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichloromethotrexate (B1670466), an antifolate agent, is a chlorinated analog of methotrexate (B535133). Its metabolism is expected to parallel that of methotrexate, with the formation of hydroxylated metabolites. The primary metabolite, 7-hydroxydichloromethotrexate, is a key analyte for pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the extraction and quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of methotrexate and its metabolites, adapted for a tissue matrix.

Metabolic Pathway

Dichloromethotrexate is metabolized to this compound, a reaction catalyzed by aldehyde oxidase in the liver. This metabolic step is analogous to the conversion of methotrexate to 7-hydroxymethotrexate.

Metabolism of Dichloromethotrexate.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in tissue samples involves tissue homogenization, protein precipitation for analyte extraction, followed by LC-MS/MS analysis.

Analytical workflow diagram.

Detailed Experimental Protocols

1. Tissue Homogenization

This protocol is designed for the homogenization of soft tissues (e.g., liver, kidney, tumor).

-

Materials:

-

Frozen tissue sample

-

Bead mill homogenizer

-

2 mL screw-cap tubes containing ceramic beads

-

Ice-cold phosphate-buffered saline (PBS), pH 7.4

-

Protease inhibitor cocktail (optional)

-

-

Procedure:

-

Weigh the frozen tissue sample (approximately 20-100 mg).

-

Place the weighed tissue into a pre-chilled 2 mL screw-cap tube with ceramic beads.

-

Add ice-cold PBS to the tube. A general starting ratio is 1:3 (w/v), e.g., 50 mg of tissue in 150 µL of PBS. Adjust the volume as needed to ensure efficient homogenization.

-

If required, add a protease inhibitor cocktail to the PBS to prevent degradation of tissue proteins.

-

Homogenize the tissue using a bead mill homogenizer. The duration and speed of homogenization should be optimized for the specific tissue type. A typical setting is 2-3 cycles of 30 seconds at 5000 rpm, with cooling on ice for 1 minute between cycles.

-

After homogenization, centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet any remaining cellular debris.

-

Carefully collect the supernatant (tissue homogenate) for the extraction procedure.

-

2. Analyte Extraction from Tissue Homogenate

This protocol utilizes protein precipitation, a common and effective method for extracting small molecules from biological matrices.

-

Materials:

-

Tissue homogenate

-

Internal Standard (IS) working solution (e.g., 13C,15N-labeled 7-hydroxymethotrexate or a structurally similar compound)

-

Ice-cold methanol (B129727)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

-

Procedure:

-

Pipette 100 µL of the tissue homogenate into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to the homogenate.

-

Add 300 µL of ice-cold methanol to the tube to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples on ice for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

The following are suggested starting conditions. Optimization may be required for specific instrumentation.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The exact mass transitions for this compound should be determined by direct infusion of a standard. Based on the structure of dichloromethotrexate (MW ≈ 523.33) and the fragmentation of similar molecules, the predicted protonated parent ion [M+H]+ for this compound would be approximately m/z 539.3. A likely product ion would result from the loss of the glutamate (B1630785) moiety.

-

-

Suggested MRM transitions to evaluate:

-

This compound: Q1: 539.3 -> Q3: [To be determined empirically, likely around 324, similar to 7-hydroxymethotrexate]

-

Dichloromethotrexate (for reference): Q1: 524.1 -> Q3: 308.1

-

Internal Standard (e.g., 13C5-7-hydroxymethotrexate): Q1: 476.2 -> Q3: 329.1

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Data Presentation

The following tables summarize typical quantitative data expected from a validated bioanalytical method for an analyte similar to this compound in a tissue matrix.

Table 1: Calibration Curve Parameters

| Parameter | Value |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low QC | 3 | 85 - 115 | 85 - 115 |

| High QC | 800 | 85 - 115 | 85 - 115 |

Conclusion

This application note provides a comprehensive protocol for the sensitive and specific quantification of this compound in tissue samples. The described method, employing tissue homogenization, protein precipitation, and LC-MS/MS, is suitable for use in preclinical and clinical research settings. The provided tables of expected performance characteristics serve as a benchmark for method validation. It is essential to perform a full method validation according to regulatory guidelines to ensure the reliability of the data generated.

Application Notes and Protocols: 7-Hydroxydichloromethotrexate as a Biomarker for Dichloromethotrexate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethotrexate (B1670466) (DCMTX), an analogue of methotrexate (B535133) (MTX), has been investigated for its potential as an antineoplastic agent.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy and toxicity profile. One of the identified metabolites is 7-hydroxydichloromethotrexate, formed through the hydroxylation of the parent compound.[3] This document provides detailed application notes and protocols related to the use of this compound as a biomarker for dichloromethotrexate metabolism, based on available scientific literature.

Disclaimer: The available literature on this compound is limited, with much of the foundational work dating back several decades. The protocols and data presented here are based on the best available information. Researchers are encouraged to validate and adapt these methods for modern instrumentation and specific experimental needs.

I. Quantitative Data Summary

The following tables summarize the available quantitative data for dichloromethotrexate and its 7-hydroxy metabolite. It is important to note that specific pharmacokinetic parameters for this compound are not well-documented in recent literature.

Table 1: Pharmacokinetic Parameters of Dichloromethotrexate in Humans

| Parameter | Value | Reference |

| Maximally Tolerated Dose (days 1, 8, 15 every 28 days) | 980 mg/m² | [1] |

| Recommended Phase II Dose | 785 mg/m² | [1] |

| Mean Plasma Clearance | 294 mL/min (range: 128-715 mL/min) | [1] |

| Plasma Disappearance | Biphasic or triphasic | [1] |

Table 2: Analytical Method Parameters for this compound Detection

| Parameter | Description | Reference |

| Analytical Method | High-Pressure Liquid Chromatography (HPLC) | [3] |

| Stationary Phase | µ-Bondapak C18 column | [3] |

| Pre-column | CO:Pell ODS resin | [3] |

| Mobile Phase | Paired-ion solvent system | [3] |

| Detection | UV Absorbance | (Implied from similar methods) |

II. Experimental Protocols

A. Protocol for the Determination of Dichloromethotrexate and this compound in Plasma by HPLC (Based on Tong et al., 1980)

This protocol describes a method for the simultaneous determination of dichloromethotrexate and its 7-hydroxy metabolite in plasma samples.[3]

1. Materials and Reagents:

-

High-Pressure Liquid Chromatograph

-

µ-Bondapak C18 analytical column

-

CO:Pell ODS pre-column

-

Paired-ion solvent for mobile phase (specific composition to be optimized)

-

Plasma samples from subjects treated with dichloromethotrexate

-

Reference standards for dichloromethotrexate and this compound

-

Acetonitrile (B52724), HPLC grade

-

Water, HPLC grade

-

Other necessary reagents for mobile phase preparation

2. Sample Preparation:

-

Collect whole blood in heparinized tubes.

-

Centrifuge at 2000 x g for 10 minutes to separate plasma.

-

Store plasma samples at -20°C until analysis.

-

Prior to injection, thaw plasma samples to room temperature.

3. HPLC Analysis:

-

Equilibrate the HPLC system with the paired-ion mobile phase until a stable baseline is achieved.

-

Inject a known volume of the plasma sample directly onto the CO:Pell ODS pre-column. This pre-column serves to trap plasma proteins and allow for the extraction of the drugs of interest.

-

The analytes are then eluted from the pre-column onto the analytical µ-Bondapak C18 column for separation.

-

Monitor the column effluent at a suitable UV wavelength for the detection of dichloromethotrexate and this compound.

-

Quantify the concentrations of the parent drug and its metabolite by comparing the peak areas to those of known standards.

4. Quality Control:

-

Prepare a calibration curve using a series of standard solutions of dichloromethotrexate and this compound.

-

Include quality control samples at low, medium, and high concentrations with each batch of unknown samples to ensure the accuracy and precision of the assay.

B. Hypothetical Protocol for LC-MS/MS Analysis of this compound

Given the advances in analytical instrumentation, a modern approach for the quantification of this compound would likely involve Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a hypothetical protocol based on established methods for the analysis of methotrexate and its metabolites.

1. Materials and Reagents:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Internal Standard (e.g., stable isotope-labeled this compound or a related compound)

-

Plasma samples

-

Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile containing the internal standard)

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of cold protein precipitation solvent containing the internal standard.

-

Vortex mix for 30 seconds.

-

Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Chromatography:

-

Injection Volume: 5 µL

-

Flow Rate: 0.4 mL/min

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., starting with 5% B, increasing to 95% B, followed by re-equilibration).

-

-

Mass Spectrometry (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Monitor the following mass transitions (hypothetical m/z values):

-

This compound: Precursor ion -> Product ion

-

Internal Standard: Precursor ion -> Product ion

-

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the peak area ratio.

-

Quantify the concentration of this compound in the unknown samples using a calibration curve prepared in a similar biological matrix.

III. Visualizations

References

- 1. Clinical and pharmacologic reappraisal of dichloromethotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical and laboratory reevalution of dichloromethotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A direct analysis of methotrexate, dichloromethotrexate and their 7-hydroxy metabolites in plasma by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Monitoring 7-Hydroxydichloromethotrexate Levels in Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX) is a cornerstone of therapy for various cancers and autoimmune diseases. Its efficacy and toxicity are closely monitored through therapeutic drug monitoring (TDM). A significant metabolite of MTX is 7-hydroxymethotrexate (7-OH-MTX), formed in the liver by aldehyde oxidase.[1][2] Emerging evidence highlights the clinical relevance of monitoring 7-OH-MTX levels alongside MTX. This metabolite has been associated with nephrotoxicity and hepatotoxicity, and its accumulation can influence the pharmacokinetics of the parent drug.[3][4] Furthermore, the ratio of 7-OH-MTX to MTX may serve as a more accurate predictor of toxicity.[3][5] These application notes provide detailed protocols for the quantification of 7-OH-MTX in clinical studies, enabling researchers and clinicians to better understand its role in drug efficacy and patient safety.

Clinical Significance of 7-Hydroxymethotrexate

Monitoring 7-OH-MTX is crucial for several reasons:

-

Toxicity: 7-OH-MTX is less soluble than MTX and can precipitate in the renal tubules, leading to acute nephrotoxicity, a primary dose-limiting toxicity of high-dose MTX therapy.[1][3] Elevated levels have also been correlated with hepatotoxicity.[3]

-

Pharmacokinetic Influence: The accumulation of 7-OH-MTX can affect the pharmacokinetics of MTX, potentially through competition for cellular transport mechanisms.[3]

-

Efficacy: High levels of 7-OH-MTX may interfere with the polyglutamylation of MTX, a process essential for its intracellular retention and therapeutic activity.[2][6] This can lead to increased MTX excretion and reduced efficacy.[2][6]

-

Inter-individual Variability: There is significant inter-patient variability in the metabolism of MTX to 7-OH-MTX, suggesting different metabolic phenotypes that could impact treatment outcomes.[2][6]

Analytical Methodologies

The simultaneous quantification of MTX and 7-OH-MTX in biological matrices is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). LC-MS/MS is generally favored for its high sensitivity, specificity, and rapid analysis times.[7][8][9]

Signaling Pathway: Metabolism of Methotrexate

References

- 1. researchgate.net [researchgate.net]

- 2. Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of methotrexate and 7-hydroxymethotrexate by high-performance liquid chromatography and preliminary clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methotrexate catabolism to 7-hydroxy methotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of 7-Hydroxydichloromethotrexate for Research Purposes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 7-Hydroxydichloromethotrexate, a metabolite of the potent antifolate agent Dichloromethotrexate. The synthesis is based on the established methodology for the 7-hydroxylation of methotrexate, adapted for the dichlorinated analog. This document offers a comprehensive guide for researchers requiring this compound for investigational studies, including its role in drug metabolism, pharmacology, and toxicology.

Introduction

This compound is the primary metabolite of Dichloromethotrexate, formed in vivo through oxidation by aldehyde oxidase. While Dichloromethotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), its metabolite, this compound, is reported to be significantly less active. However, the accumulation of this metabolite can have pharmacological implications, including potential renal toxicity due to its lower solubility compared to the parent drug. The availability of pure this compound is crucial for a range of research applications, including:

-

Pharmacokinetic and Drug Metabolism Studies: To investigate the metabolic fate of Dichloromethotrexate and the factors influencing its conversion to the 7-hydroxy metabolite.

-

Toxicology Studies: To assess the potential toxicity of the metabolite, particularly nephrotoxicity.

-

In Vitro and In Vivo Pharmacological Assays: To fully characterize the biological activity of this compound and its potential off-target effects.

-

Development of Analytical Standards: For the accurate quantification of the metabolite in biological samples.

This protocol describes a three-step chemical synthesis to obtain this compound, commencing with the commercially available Dichloromethotrexate.

Overall Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the protection of the carboxylic acid groups of Dichloromethotrexate by esterification. This is followed by the regioselective introduction of a cyano group at the 7-position of the pteridine (B1203161) ring. Finally, hydrolysis of the cyano group yields the desired 7-hydroxy functionality.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Dichloromethotrexate | ≥98% | Commercially Available |

| Methanol (B129727) (MeOH) | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | ACS Reagent Grade | Fisher Scientific |

| Diethyl Phosphorocyanidate ((EtO)2P(O)CN) | 97% | Sigma-Aldrich |

| Acetonitrile (B52724) (MeCN) | Anhydrous | Sigma-Aldrich |

| Sodium Hydroxide (B78521) (NaOH) | ACS Reagent Grade | VWR |

| Dichloromethane (B109758) (DCM) | HPLC Grade | Fisher Scientific |

| Ethyl Acetate (B1210297) (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Deuterated Solvents (for NMR) | Cambridge Isotope Labs |

Safety Precautions: Dichloromethotrexate and its derivatives are potent cytotoxic agents. Handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a certified chemical fume hood. Diethyl phosphorocyanidate is toxic and should be handled with extreme care.

Step 1: Synthesis of Dichloromethotrexate Dimethyl Ester

This step protects the two carboxylic acid groups of Dichloromethotrexate as methyl esters, increasing its solubility in organic solvents for the subsequent cyanation reaction.

Reaction Scheme:

Protocol:

-

Suspend Dichloromethotrexate (1.0 g, 1.91 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add acetyl chloride (0.5 mL) dropwise to the suspension to generate anhydrous HCl in situ.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (DCM:MeOH, 9:1 v/v). The starting material is insoluble, while the product is soluble.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dichloromethotrexate dimethyl ester as a yellow solid.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (0-5%) to afford the pure diester.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1.0 g Dichloromethotrexate |

| Expected Yield | ~85-95% |

| TLC Mobile Phase | Dichloromethane:Methanol (9:1 v/v) |

| Purification | Flash Column Chromatography |

Step 2: Synthesis of 7-Cyano-Dichloromethotrexate Dimethyl Ester

This key step introduces the cyano group at the C-7 position of the pteridine ring through a specific cyanation reaction.

Reaction Scheme:

Protocol:

-

Dissolve Dichloromethotrexate dimethyl ester (1.0 g, 1.81 mmol) in anhydrous acetonitrile (40 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add diethyl phosphorocyanidate (0.35 mL, 2.17 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (Ethyl Acetate:Hexanes, 1:1 v/v).

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20-80%) to yield the 7-cyano derivative as a yellow solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1.0 g Dichloromethotrexate Dimethyl Ester |

| Expected Yield | ~60-70% |

| TLC Mobile Phase | Ethyl Acetate:Hexanes (1:1 v/v) |

| Purification | Flash Column Chromatography |

Step 3: Synthesis of this compound

The final step involves the hydrolysis of the 7-cyano group to the 7-hydroxy group, followed by the saponification of the methyl esters to yield the final product.

Reaction Scheme:

Protocol:

-

Dissolve the 7-Cyano-Dichloromethotrexate dimethyl ester (500 mg, 0.87 mmol) in a mixture of methanol (20 mL) and 1 M sodium hydroxide solution (10 mL).

-

Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the hydrolysis of the ester and cyano groups by HPLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and filter to remove any insoluble impurities.

-

Carefully acidify the filtrate to pH 3-4 with 1 M hydrochloric acid. A yellow precipitate of this compound will form.

-

Cool the suspension in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold water (3 x 10 mL) and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain this compound as a yellow powder.

Quantitative Data:

| Parameter | Value |

| Starting Material | 500 mg 7-Cyano-Dichloromethotrexate Dimethyl Ester |

| Expected Yield | ~70-80% |

| Precipitation pH | 3-4 |

| Purification | Precipitation and washing |

Purification and Characterization

The final product should be characterized to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product.

-

Calculated [M+H]⁺ for C₂₀H₂₀Cl₂N₈O₆: 539.09

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. Due to the complexity and potential for low solubility, a suitable deuterated solvent such as DMSO-d₆ or D₂O with NaOD may be required. The absence of the nitrile carbon signal in the ¹³C NMR and the appearance of a broad OH signal in the ¹H NMR would be indicative of successful hydrolysis.

Research Applications and Signaling Pathways

This compound, while being a metabolite, can still interact with cellular components. Its primary relevance is in the context of Dichloromethotrexate's mechanism of action and resistance. Dichloromethotrexate inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, which is essential for the synthesis of purines and thymidylate, and consequently, DNA and RNA.

The synthesis of this compound allows for detailed studies on how its presence might affect the therapeutic efficacy and toxicity profile of the parent drug, Dichloromethotrexate.

Disclaimer: This protocol is intended for research purposes only and should be performed by qualified individuals in a laboratory setting. The reaction conditions may require optimization.

Application Notes and Protocols for 7-Hydroxydichloromethotrexate in Pharmacokinetic Modeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for the pharmacokinetic modeling of 7-Hydroxydichloromethotrexate, a metabolite of the antifolate agent Dichloromethotrexate (B1670466) (DCMTX). Due to the limited availability of direct pharmacokinetic data for this compound, this document leverages available information on its parent drug, DCMTX, and draws parallels from the extensively studied pharmacokinetics of methotrexate (B535133) (MTX) and its primary metabolite, 7-hydroxymethotrexate. The protocols outlined below are based on established analytical methods and pharmacokinetic study designs, adapted for the specific analysis of DCMTX and its 7-hydroxy metabolite.

Data Presentation

Pharmacokinetic parameters for Dichloromethotrexate (DCMTX) in humans have been reported and are summarized below. These values can serve as a basis for initial modeling efforts.

Table 1: Pharmacokinetic Parameters of Dichloromethotrexate in Humans

| Parameter | Value | Reference |

| Mean Plasma Clearance | 294 mL/min (range: 128-715 mL/min) | [1] |

| Plasma Disappearance | Biphasic or Triphasic | [1] |

| Elimination | Primarily Nonrenal | [1] |

Experimental Protocols

Protocol 1: Quantification of Dichloromethotrexate and this compound in Plasma by High-Pressure Liquid Chromatography (HPLC)

This protocol is adapted from the method described by Tong et al. for the simultaneous analysis of methotrexate, dichloromethotrexate, and their 7-hydroxy metabolites.[2]

Objective: To determine the concentrations of Dichloromethotrexate and this compound in plasma samples for pharmacokinetic analysis.

Materials:

-

High-Pressure Liquid Chromatography (HPLC) system with a UV detector

-

μ-Bondapak C18 analytical column

-

CO:Pell ODS precolumn

-

Paired-ion solvent system (specific composition to be optimized)

-

Plasma samples from subjects administered Dichloromethotrexate

-

Dichloromethotrexate and this compound analytical standards

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Reagents for paired-ion solvent preparation

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples to room temperature.

-

Centrifuge the samples to pellet any precipitates.

-

The HPLC system utilizes a precolumn for direct injection and extraction of the drugs from plasma proteins.[2]

-

-

HPLC Analysis:

-

Equilibrate the HPLC system, including the precolumn and analytical column, with the mobile phase.

-

Inject a known volume of the plasma supernatant directly onto the precolumn.

-

The drugs are extracted from the plasma proteins on the precolumn.

-

Elute the compounds from the precolumn onto the analytical column using the paired-ion solvent.[2]

-

Separate Dichloromethotrexate and this compound on the analytical column.

-

Detect the compounds using a UV detector at a wavelength optimized for both analytes.

-

The system allows for the simultaneous determination of the parent drug and its metabolite.[2]

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of Dichloromethotrexate and this compound standards.

-

Quantify the concentrations of the analytes in the plasma samples by comparing their peak areas to the standard curve.

-

Protocol 2: Proposed Preclinical Pharmacokinetic Study of Dichloromethotrexate and this compound

This protocol outlines a proposed experimental design for determining the key pharmacokinetic parameters of Dichloromethotrexate and this compound in a preclinical model, such as the rabbit, which has been used in similar studies.[2]

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Dichloromethotrexate and the formation and elimination of this compound.

Experimental Design:

-

Animal Model: New Zealand White rabbits (or other suitable species).

-

Drug Administration: Administer a single intravenous (IV) bolus dose of Dichloromethotrexate to a cohort of animals.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) post-dose.

-

Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Analyze the plasma samples for Dichloromethotrexate and this compound concentrations using the validated HPLC method described in Protocol 1.

-

Pharmacokinetic Analysis:

-

Use non-compartmental or compartmental analysis to determine the pharmacokinetic parameters for both the parent drug and the metabolite.

-

Parameters to be determined include: Clearance (CL), Volume of distribution (Vd), Elimination half-life (t½), Area under the concentration-time curve (AUC), and for the metabolite, the fraction of parent drug converted to the metabolite (Fm) and the formation and elimination rate constants.

-

Visualization of Pathways and Workflows

Caption: Metabolic pathway of Dichloromethotrexate.

Caption: Workflow for pharmacokinetic modeling.

Proposed Pharmacokinetic Model